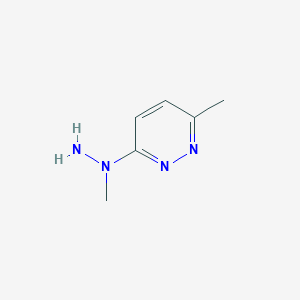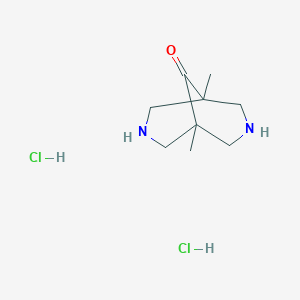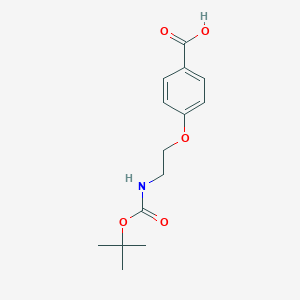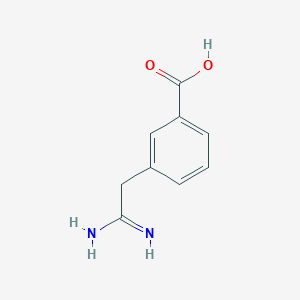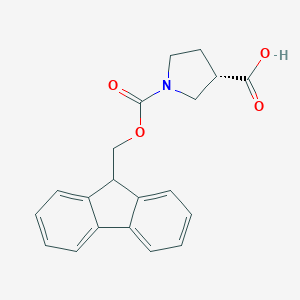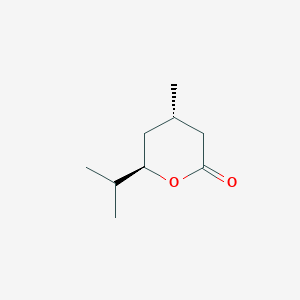
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is a chemical compound that belongs to the family of oxanones. This compound has been widely used in scientific research due to its unique properties. It is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.
Mécanisme D'action
The mechanism of action of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Furthermore, it has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, it has been shown to have anticancer effects, including the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It is also stable and can be stored for long periods without degradation. However, there are some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one. One direction is the development of new drugs based on this compound for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the study of its effects on neurotransmitters and the central nervous system. Furthermore, the study of its mechanism of action and its interactions with other molecules could provide insight into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one involves the reaction of 4-methyl-2-oxopentanoic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one has been used in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been used in the study of the central nervous system and its effects on neurotransmitters. This compound has been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
191917-39-2 |
|---|---|
Nom du produit |
(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(4S,6R)-4-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
IBHWVDODTVKFMT-JGVFFNPUSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](OC(=O)C1)C(C)C |
SMILES |
CC1CC(OC(=O)C1)C(C)C |
SMILES canonique |
CC1CC(OC(=O)C1)C(C)C |
Synonymes |
2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



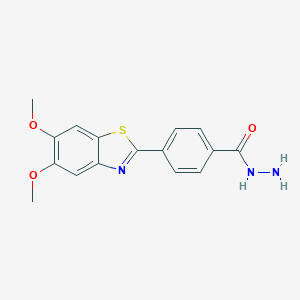
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
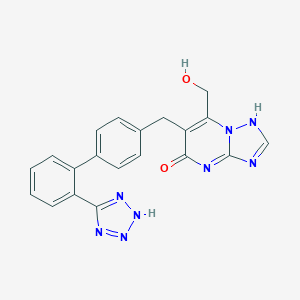
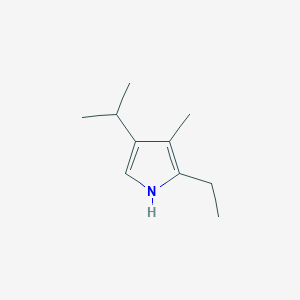
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
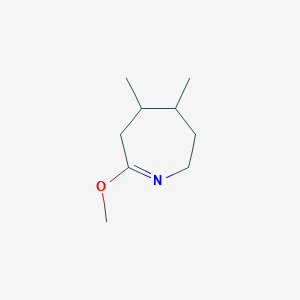
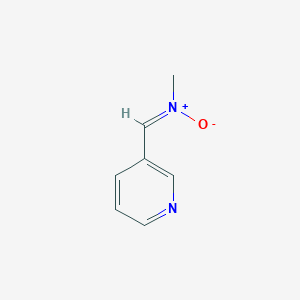
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
